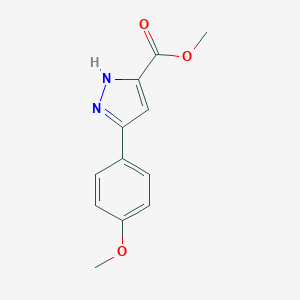

methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-16-9-5-3-8(4-6-9)10-7-11(14-13-10)12(15)17-2/h3-7H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNMXQMHEIWMQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361334 | |

| Record name | methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24790708 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

192701-83-0 | |

| Record name | Methyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192701-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrazole scaffold is a privileged structure in drug discovery, and this specific derivative serves as a valuable building block for more complex molecular architectures. This document details the prevalent synthetic methodology, the Knorr pyrazole synthesis, offering mechanistic insights and a field-proven experimental protocol. Furthermore, it establishes a complete characterization profile using modern analytical techniques, including NMR spectroscopy, mass spectrometry, and infrared spectroscopy. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this key chemical entity.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The stability of the aromatic pyrazole ring and its capacity for diverse substitutions at multiple positions make it an exceptionally versatile scaffold for drug design.

The target molecule, this compound, incorporates three key functional groups:

-

An aromatic pyrazole core , providing structural rigidity and metabolic stability.

-

A 4-methoxyphenyl group at the 3-position, a common moiety in bioactive molecules that can influence pharmacokinetic properties.

-

A methyl carboxylate group at the 5-position, which serves as a versatile chemical handle for further synthetic transformations, such as amide bond formation.

This guide focuses on the most reliable and efficient method for its synthesis—the Knorr pyrazole synthesis—and provides a robust protocol for its subsequent characterization, ensuring product integrity and reproducibility.

Synthetic Strategy: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most powerful and straightforward methods for constructing the pyrazole ring.[2] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] For the synthesis of our target molecule, the key precursors are a β-ketoester, specifically methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, and hydrazine hydrate.

Mechanistic Insights

The reaction proceeds through a well-established condensation-cyclization-dehydration sequence. The choice of an acid catalyst, typically glacial acetic acid, is crucial as it protonates a carbonyl group, activating it for nucleophilic attack without being so strong as to fully protonate the hydrazine, which would render it non-nucleophilic.

The mechanism unfolds as follows:

-

Initial Condensation: The reaction initiates with the nucleophilic attack of a hydrazine nitrogen atom on the more electrophilic ketone carbonyl of the β-ketoester. This step is more favorable at the ketone than the ester carbonyl due to the latter's resonance stabilization. This forms a hydrazone intermediate.[5]

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the ester carbonyl. This cyclization step forges the five-membered ring.

-

Dehydration/Aromatization: The resulting cyclic intermediate readily undergoes dehydration to eliminate a molecule of water, driven by the thermodynamic favorability of forming the stable, aromatic pyrazole ring.

This regioselective process reliably yields the 3,5-substituted pyrazole isomer, which is critical for its use as a defined building block.[6]

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution and subsequent characterization confirm the synthesis of the target compound.

Materials and Reagents

-

Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

-

Hydrazine hydrate (~64-65% solution)

-

Glacial Acetic Acid

-

Ethanol (or 1-Propanol)[5]

-

Deionized Water

-

Standard laboratory glassware

-

Stirring hotplate

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Vacuum filtration apparatus

Synthetic Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (10 mmol, 1 equivalent).

-

Solvent Addition: Add ethanol (30 mL) to the flask and stir to dissolve the starting material.

-

Catalyst and Reagent Addition: Add 5-6 drops of glacial acetic acid to the mixture.[5] Subsequently, add hydrazine hydrate (20 mmol, 2 equivalents) dropwise to the stirring solution. An excess of hydrazine ensures the complete consumption of the limiting β-ketoester.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring.

-

Monitoring Progress: Monitor the reaction's progress by TLC using a mobile phase of 30% ethyl acetate in hexanes. Spot the starting material and the reaction mixture. The reaction is considered complete when the starting ketoester spot is no longer visible (typically 2-4 hours).

-

Product Precipitation & Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath. Slowly add cold deionized water (~20 mL) while stirring to precipitate the product.[1]

-

Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with a small amount of cold water to remove any residual salts or hydrazine.

-

Drying and Purification: Dry the solid product under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

References

An In-depth Technical Guide to Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical properties, synthesis, and application of methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate. This molecule represents a cornerstone scaffold in modern medicinal chemistry, leveraging the well-established biological significance of the pyrazole core.[1][2][3][4] The strategic placement of a methoxyphenyl group and a methyl ester provides a versatile platform for synthetic elaboration and exploration of structure-activity relationships (SAR).

Core Physicochemical Characteristics

A precise understanding of a compound's physical and chemical properties is fundamental to its application in experimental research. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 192701-83-0 | [5][6] |

| Molecular Formula | C₁₂H₁₂N₂O₃ | [6] |

| Molecular Weight | 232.24 g/mol | [6] |

| Appearance | Solid | [6] |

| IUPAC Name | This compound | |

| SMILES String | COc1ccc(cc1)-c2cc([nH]n2)C(=O)OC | [6] |

| InChI Key | FJNMXQMHEIWMQI-UHFFFAOYSA-N | [6] |

Synthetic Strategy: A Protocol Grounded in Mechanistic Insight

The synthesis of 3,5-disubstituted pyrazoles is most classically and reliably achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine.[7][8] This approach offers high regioselectivity and is amenable to a wide range of substrates. The following protocol details a robust method for the preparation of the title compound.

Experimental Protocol: Synthesis via Cyclocondensation

This procedure involves the reaction of methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate with hydrazine hydrate. The choice of an acidic catalyst, such as glacial acetic acid, is crucial; it protonates the hydrazine, increasing its electrophilicity and facilitating the initial nucleophilic attack on the keto-enol tautomer of the dicarbonyl starting material, thereby driving the reaction towards cyclization.

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (1 equivalent) in ethanol (20 mL).

-

Reagent Addition: To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. A slight exotherm may be observed.

-

Catalysis: Add glacial acetic acid (0.5 mL) to the reaction mixture. The acid serves to catalyze the condensation and subsequent dehydration steps.

-

Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

-

Work-up: Upon completion, allow the mixture to cool to room temperature. Reduce the solvent volume in vacuo. Pour the resulting slurry into ice-cold water (50 mL) with stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration, washing thoroughly with cold water to remove any residual hydrazine and salts.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a solid.

Caption: Synthetic workflow for the title compound.

Spectroscopic Characterization: Structural Verification

Structural elucidation and confirmation are paramount. The following spectral data are characteristic of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous evidence for the compound's structure. Expected signals include:

-

~13.0 ppm (s, 1H): A broad singlet corresponding to the N-H proton of the pyrazole ring.

-

~7.8 ppm (d, 2H): A doublet for the two aromatic protons ortho to the pyrazole ring on the methoxyphenyl group.

-

~7.0 ppm (d, 2H): A doublet for the two aromatic protons meta to the pyrazole ring.

-

~7.0 ppm (s, 1H): A singlet for the C4-H proton on the pyrazole ring.

-

~3.9 ppm (s, 3H): A singlet for the methyl ester protons (-COOCH₃).

-

~3.8 ppm (s, 3H): A singlet for the methoxy group protons (-OCH₃) on the phenyl ring.[9][10][11]

-

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the carbon framework:

-

~162 ppm: Carbonyl carbon of the ester group.

-

~160 ppm: C4 of the phenyl ring (attached to -OCH₃).

-

~152 ppm & ~140 ppm: C3 and C5 carbons of the pyrazole ring.

-

~128-130 ppm: Aromatic CH carbons.

-

~122 ppm: Quaternary aromatic carbon attached to the pyrazole ring.

-

~114 ppm: Aromatic CH carbons ortho to the methoxy group.

-

~108 ppm: C4 carbon of the pyrazole ring.

-

~55 ppm: Methoxy carbon (-OCH₃).

-

-

FT-IR Spectroscopy: Infrared spectroscopy helps identify key functional groups:

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula with a calculated m/z for [M+H]⁺ of approximately 233.0921, corresponding to C₁₂H₁₃N₂O₃⁺.

Chemical Reactivity and Potential for Derivatization

This compound is a versatile intermediate due to its multiple reactive sites, making it an ideal starting point for generating compound libraries for drug discovery.

-

N-H of the Pyrazole Ring: The acidic proton on the pyrazole nitrogen is readily substituted. N-alkylation or N-arylation can be achieved using alkyl halides or aryl boronic acids, respectively. This modification is critical for tuning lipophilicity and exploring interactions with biological targets.

-

Ester Functional Group: The methyl ester is a key synthetic handle. It can be easily hydrolyzed under basic conditions (e.g., NaOH or LiOH) to the corresponding carboxylic acid. This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC) to form a diverse array of amides, a common functional group in many pharmaceuticals.

-

Aromatic Ring: The methoxy-activated phenyl ring is susceptible to electrophilic aromatic substitution, although the pyrazole moiety can be deactivating. Reactions such as nitration or halogenation would likely occur at the positions ortho to the activating methoxy group.

Caption: Key derivatization pathways of the title compound.

Significance in Research and Drug Development

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the phosphodiesterase-5 inhibitor Sildenafil.[2][7][15] Compounds containing the pyrazole ring have demonstrated a vast array of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3][4][15][16]

The title compound, this compound, is particularly valuable for several reasons:

-

Proven Bioactive Moiety: The 4-methoxyphenyl group is a common feature in many biologically active molecules, often involved in crucial hydrogen bonding or hydrophobic interactions within protein active sites.

-

Synthetic Versatility: As detailed in the reactivity section, the ester and N-H positions provide straightforward handles for creating large, diverse libraries of related compounds.

-

Favorable Physicochemical Properties: The molecular weight and functional group composition of this compound place it in a favorable region of chemical space for lead-like properties, making it an excellent starting point for optimization in drug discovery programs.

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for innovation in organic synthesis and medicinal chemistry. Its straightforward synthesis, well-defined chemical properties, and multiple points for synthetic diversification make it an invaluable tool for researchers aiming to develop novel therapeutics. This guide provides the foundational knowledge necessary for its effective utilization in the laboratory, empowering scientists to harness its full potential in the quest for new medicines and materials.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 5. 192701-83-0|this compound|BLD Pharm [bldpharm.com]

- 6. This compound AldrichCPR 192701-83-0 [sigmaaldrich.com]

- 7. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. atlantis-press.com [atlantis-press.com]

- 13. (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijirt.org [ijirt.org]

The Rising Therapeutic Potential of Methoxyphenyl Pyrazoles: A Technical Guide

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs.[1] When functionalized with a methoxyphenyl group, the resulting derivatives exhibit a remarkable breadth of biological activities, positioning them as highly promising candidates for drug discovery programs. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and structure-activity relationships (SAR) of methoxyphenyl-containing pyrazole derivatives. We will delve into their significant anticancer, anti-inflammatory, and antimicrobial properties, supported by mechanistic insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Combination of Pyrazole and Methoxyphenyl Moieties

The five-membered pyrazole ring, with its two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the ability to form multiple hydrogen bonds, making it an ideal pharmacophore.[2][3] Its derivatives are known to possess a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3]

The methoxyphenyl group (an anisole moiety) is another key player in drug design. The methoxy group (-OCH₃) is an electron-donating group that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance metabolic stability, improve oral bioavailability, and modulate receptor binding affinity through electronic and steric effects.[4] The strategic incorporation of this group onto the pyrazole scaffold has led to the development of potent and selective therapeutic agents.[4][5]

Anticancer Activity: Targeting Key Oncogenic Pathways

Methoxyphenyl pyrazole derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines including breast (MCF-7), lung (A549), colon (HCT116), and liver (HepG2).[6][7][8] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes and pathways that drive tumor growth and survival.[6][9][10]

Mechanism of Action: Kinase Inhibition

A primary mechanism for the anticancer effects of these derivatives is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[6][9] These receptor tyrosine kinases are crucial for angiogenesis (the formation of new blood vessels) and cell proliferation, which are hallmarks of cancer.[11] By binding to the ATP-binding site of these kinases, the pyrazole derivatives block the downstream signaling cascade, leading to the suppression of tumor growth and metastasis.[6]

For instance, certain 5-alkylated selanyl-1H-pyrazole derivatives have been identified as potent dual inhibitors of both EGFR and VEGFR-2, explaining their superior anticancer properties.[6]

Signaling Pathway: VEGFR-2 Inhibition

The diagram below illustrates the simplified signaling pathway of VEGFR-2, a key target for many methoxyphenyl pyrazole anticancer agents. Binding of VEGF ligand induces receptor dimerization and autophosphorylation of specific tyrosine residues, activating downstream pathways like PI3K/AKT for cell survival and PLCγ/PKC/MAPK for cell proliferation. Pyrazole inhibitors block the initial phosphorylation step, effectively shutting down these pro-tumorigenic signals.

Caption: Simplified VEGFR-2 signaling pathway inhibited by methoxyphenyl pyrazoles.

Mechanism of Action: Apoptosis Induction and ROS Generation

Beyond kinase inhibition, some derivatives induce programmed cell death (apoptosis). One notable compound, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f), was found to be a potent inducer of apoptosis in triple-negative breast cancer cells (MDA-MB-468).[12] This was accompanied by an elevated level of Reactive Oxygen Species (ROS) and increased activity of caspase-3, a key executioner enzyme in the apoptotic cascade.[12] The generation of ROS creates oxidative stress within the cancer cell, pushing it towards self-destruction.

Quantitative Data: In Vitro Cytotoxicity

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. Lower IC₅₀ values indicate higher potency.

| Compound Class/Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazole Carbaldehyde Derivative | MCF-7 (Breast) | 0.25 | [6] |

| 5-alkylated selanyl-1H-pyrazole | HepG2 (Liver) | 13.85 | [6] |

| Polysubstituted Pyrazole | HepG2 (Liver) | 2.0 | [6] |

| Compound '3f' | MDA-MB-468 (Breast) | 14.97 (at 24h) | [12] |

| 5-(2-hydroxy-4-methoxyphenyl)pyrazole | K562 (Leukemia) | 0.021 | [13][14] |

| 5-(2-hydroxy-4-methoxyphenyl)pyrazole | A549 (Lung) | 0.69 | [13][14] |

Anti-inflammatory Activity: Selective COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management.[15] Many classic NSAIDs work by inhibiting cyclooxygenase (COX) enzymes. However, non-selective inhibition of both COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible during inflammation) can lead to gastrointestinal side effects.[15][16] The pyrazole scaffold is famously found in Celecoxib, a selective COX-2 inhibitor.[15][17]

Derivatives containing a methoxyphenyl group have been specifically investigated as potent and selective COX-2 inhibitors.[5] For example, the compound FR140423, a pyrazole with a 4-methoxyphenyl group, was found to be 150 times more selective for COX-2 over COX-1.[5] This selectivity translates to potent anti-inflammatory effects in animal models, such as carrageenan-induced paw edema, with a significantly reduced risk of gastric lesions compared to non-selective NSAIDs like indomethacin.[5]

The presence of an electron-donating methoxy group at the para-position of a phenyl ring attached to the pyrazole core appears to enhance anti-inflammatory activity.[4]

Inflammatory Pathway: COX-2 Catalysis

The diagram below shows the role of COX-2 in the inflammatory cascade. In response to inflammatory stimuli, cellular arachidonic acid is converted by COX-2 into prostaglandin H₂ (PGH₂). PGH₂ is then converted by downstream synthases into various prostaglandins (like PGE₂) that mediate inflammation, pain, and fever.[7][10][18] Selective pyrazole inhibitors block the active site of COX-2, preventing this conversion.

Caption: The COX-2 pathway for prostaglandin synthesis and its inhibition.

Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal activities. The incorporation of a methoxyphenyl group can enhance these properties.

Studies have shown that certain pyrazole analogues are highly active against Gram-negative bacteria like Escherichia coli and Gram-positive bacteria such as Streptococcus epidermidis. For instance, one study reported a newly synthesized series where a compound with a methoxyphenyl group showed promising antifungal activity against Aspergillus niger. The activity of these compounds is measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit visible microbial growth.

Quantitative Data: In Vitro Antimicrobial Activity

| Compound Class/Example | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole carboxamide (5) | Aspergillus niger | 4 | |

| Pyrazole derivative (3) | Escherichia coli | 0.25 | |

| N-phenyl pyrazoline with -OCH₃ | S. aureus (Gram +) | 64 | |

| N-phenyl pyrazoline with -OCH₃ | P. aeruginosa (Gram -) | >512 |

Structure-Activity Relationship (SAR) Insights

Synthesizing the data across different biological activities allows for the deduction of key structure-activity relationships:

-

Position of the Methoxyphenyl Group: The position of the methoxy group (ortho, meta, or para) on the phenyl ring is critical. For anti-inflammatory activity, a para-methoxy group often leads to higher potency.[4] In some anticancer agents, the presence of multiple methoxy groups (e.g., trimethoxyphenyl) can drastically increase efficacy.[12]

-

Substituents on the Pyrazole Ring: The nature and position of other substituents on the pyrazole core heavily influence activity. Electron-donating groups like methoxy generally enhance anti-inflammatory and antimicrobial potency compared to electron-withdrawing groups.[4]

-

N1-Substitution: The substituent at the N1 position of the pyrazole ring is crucial for modulating activity. Large aryl groups at N1, such as a 4-methoxyphenyl group, have been shown to be beneficial for anti-inflammatory and COX-2 inhibitory effects.[5]

Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed, validated protocols for a representative synthesis and a key biological assay.

Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative

This protocol describes a classic and reliable method for synthesizing pyrazoles via the cyclocondensation of a chalcone with a hydrazine derivative.

Rationale: This method is widely used due to its simplicity and the ready availability of starting materials. The chalcone (an α,β-unsaturated ketone) provides the three-carbon backbone, while the hydrazine provides the two adjacent nitrogen atoms required for the pyrazole ring. Glacial acetic acid serves as both a solvent and a catalyst for the cyclization and dehydration steps.

Step-by-Step Methodology:

-

Chalcone Synthesis:

-

Dissolve 1-(thiophen-2-yl)ethan-1-one (10 mmol) and 4-methoxybenzaldehyde (10 mmol) in ethanol (30 mL).

-

Add a 20% aqueous solution of sodium hydroxide (NaOH) dropwise with stirring until the solution becomes cloudy.

-

Continue stirring at room temperature for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into ice-cold water.

-

Acidify with dilute HCl to precipitate the chalcone product: (E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one.

-

Filter the solid, wash with cold water until neutral, and dry. Recrystallize from ethanol to purify.

-

-

Pyrazoline Synthesis (Cyclocondensation):

-

In a round-bottom flask, dissolve the synthesized chalcone (5 mmol) and phenylhydrazine (5 mmol) in 30 mL of glacial acetic acid.

-

Expert Tip: Using glacial acetic acid is crucial as it acts as a catalyst and helps in the dehydration step to form the stable pyrazole ring.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 118°C) for 6-8 hours.

-

Monitor the reaction progress using TLC. The disappearance of the chalcone spot indicates completion.

-

After cooling to room temperature, pour the reaction mixture into a beaker of crushed ice.

-

A solid product, the N-phenyl pyrazoline derivative, will precipitate.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid, and dry.

-

Purify the final product by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

-

-

Characterization:

-

Confirm the structure of the final compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

-

Workflow: Synthesis of Methoxyphenyl Pyrazole

Caption: General workflow for the synthesis of a methoxyphenyl pyrazole derivative.

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[2][4][6][13]

Rationale: Metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. This allows for the quantification of a compound's cytotoxic effect.

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest cancer cells (e.g., MCF-7) from culture and perform a cell count using a hemocytometer or automated cell counter.

-

Dilute the cells in complete culture medium to a final concentration of 5 x 10⁴ cells/mL (optimal density may vary by cell line).

-

Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (yielding 5,000 cells/well).

-

Include control wells: "cells only" (for 100% viability) and "medium only" (for blank background reading).

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of the test pyrazole derivative in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in serum-free culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Self-Validation Check: Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent-induced toxicity. Include a "vehicle control" (cells treated with the highest DMSO concentration used) to confirm this.

-

Carefully remove the medium from the wells and add 100 µL of the corresponding compound dilutions.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter sterilize this solution.

-

After the treatment incubation, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[13]

-

Return the plate to the incubator for 2-4 hours. During this time, purple formazan crystals will form within viable cells.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Place the plate on an orbital shaker for 10-15 minutes at room temperature, protected from light, to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to subtract background noise.

-

Calculate the percentage of cell viability for each concentration using the formula:

-

% Viability = [(OD_Treated - OD_Blank) / (OD_Control - OD_Blank)] * 100

-

-

Plot the % Viability against the compound concentration (on a log scale) and use non-linear regression analysis to determine the IC₅₀ value.

-

Conclusion and Future Outlook

Pyrazole derivatives containing a methoxyphenyl group represent a highly versatile and potent class of bioactive molecules. Their demonstrated efficacy in anticancer, anti-inflammatory, and antimicrobial applications underscores their significant therapeutic potential. The methoxyphenyl moiety critically influences the pharmacokinetic and pharmacodynamic profiles of these compounds, often enhancing their potency and selectivity.

Future research should focus on several key areas:

-

Lead Optimization: Expanding the structure-activity relationship studies to fine-tune the scaffold for improved potency and reduced off-target effects.

-

Mechanism of Action: Deeper investigation into the specific molecular targets and signaling pathways to better understand their therapeutic effects and potential resistance mechanisms.

-

In Vivo Studies: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy, safety, and pharmacokinetic profiles in a physiological context.

-

Drug Delivery: Exploring novel formulation strategies to enhance the solubility and bioavailability of these often-lipophilic compounds.

The continued exploration of this chemical space holds immense promise for the development of next-generation therapeutics to address significant unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. File:The VEGFR2 signaling pathways in endothelial cells.png - Wikimedia Commons [commons.wikimedia.org]

- 8. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. commerce.bio-rad.com [commerce.bio-rad.com]

- 12. researchgate.net [researchgate.net]

- 13. ijprajournal.com [ijprajournal.com]

- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 17. japsonline.com [japsonline.com]

- 18. atcc.org [atcc.org]

Introduction: The Pyrazole Nucleus as a Pillar of Modern Medicinal Chemistry

An In-depth Technical Guide to the Discovery and History of Pyrazole-Based Compounds in Medicinal Chemistry

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique structural and electronic properties—acting as both a hydrogen bond donor (at N-1) and acceptor (at N-2)—confer upon it a remarkable ability to interact with a wide array of biological targets.[3] This versatility has established the pyrazole as a "privileged scaffold," a core molecular framework that is recurrent in numerous FDA-approved drugs across a spectrum of therapeutic areas, including anti-inflammatory, anticancer, antiviral, and analgesic agents.[1][4][5][6][7]

The journey of the pyrazole ring from a laboratory curiosity to a key component in blockbuster drugs is a compelling narrative of chemical ingenuity and evolving pharmacological understanding. This guide provides a comprehensive exploration of this journey, detailing the seminal discoveries, the evolution of synthetic methodologies, and the landmark compounds that have defined the therapeutic legacy of this indispensable heterocycle. We will examine the causality behind key experimental choices and provide the technical protocols that underpin the synthesis and evaluation of these vital medicines.

Chapter 1: The Genesis of a Scaffold - Knorr's Synthesis and the First Pyrazole Drug

The history of pyrazole chemistry begins in 1883 with the German chemist Ludwig Knorr.[8][9][10] While investigating the reactions of phenylhydrazine with β-ketoesters, Knorr achieved the first synthesis of a substituted pyrazole, specifically 1-phenyl-3-methyl-5-pyrazolone.[2][8] This reaction, now known as the Knorr pyrazole synthesis, involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative and remains a foundational method for constructing the pyrazole ring.[8][11][12]

This chemical breakthrough quickly translated into a therapeutic revolution. Knorr's work led directly to the synthesis of Antipyrine (also known as Phenazone) in the same year.[13][14][15][16] Antipyrine was one of the very first synthetic drugs to be commercialized and became the most widely used analgesic and antipyretic until the advent of Aspirin.[10][15] Its success demonstrated the immense potential of synthetic organic chemistry to create novel therapeutic agents and cemented the pyrazole scaffold's place in the nascent field of medicinal chemistry.

Experimental Protocol: The Knorr Pyrazole Synthesis (1883)

This protocol is based on the original 1883 publication by Ludwig Knorr, describing the synthesis of 1-phenyl-3-methyl-5-pyrazolone, the precursor to Antipyrine.[8]

Objective: To synthesize 1-phenyl-3-methyl-5-pyrazolone via the condensation of phenylhydrazine and ethyl acetoacetate.

Materials:

-

Phenylhydrazine (100 g)

-

Ethyl acetoacetate (125 g)

-

Reaction vessel with heating capability (e.g., round-bottom flask with a condenser)

-

Water bath

-

Separatory funnel

-

Crystallization dish

Methodology:

-

Reaction Mixture Preparation: In a suitable reaction vessel, combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate at ambient temperature.[8]

-

Initial Condensation: Allow the mixture to stand. An initial, exothermic condensation reaction will occur, forming an oily intermediate (a hydrazone) and water.

-

Separation: Separate the layer of water that forms from the oily product using a separatory funnel.

-

Cyclization: Heat the oily condensation product on a water bath. The heat drives the cyclization through the elimination of ethanol, leading to the formation of the crude 1-phenyl-3-methyl-5-pyrazolone.[8]

-

Isolation and Purification: Upon cooling, the product will solidify. The solid can be purified by recrystallization from a suitable solvent, such as hot water or ethanol, to yield crystalline plates.

Trustworthiness and Validation: The success of the reaction is validated by the physical properties of the product. Knorr reported a melting point of 127 °C for the purified compound and confirmed its elemental composition through combustion analysis. Modern validation would involve spectroscopic methods like NMR and IR to confirm the structure.

Chapter 2: The Anti-Inflammatory Revolution - Selective COX-2 Inhibition

For decades, the primary therapeutic application of pyrazole derivatives remained in the realm of analgesics like difenamizole.[4][5] However, the 1990s witnessed a paradigm shift in understanding inflammation, which propelled the pyrazole scaffold to blockbuster status. The discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, was a watershed moment.[17]

Scientists realized that COX-1 is a constitutive enzyme responsible for homeostatic functions, such as protecting the gastric mucosa, while COX-2 is an inducible enzyme, significantly upregulated at sites of inflammation.[17] This presented a clear therapeutic strategy: selectively inhibiting COX-2 could provide potent anti-inflammatory effects without the gastrointestinal side effects common to non-selective NSAIDs (like ibuprofen and naproxen), which inhibit both isoforms.[17][18]

This hypothesis drove the development of Celecoxib (Celebrex®), a diaryl-substituted pyrazole.[17] A team at Searle (later Pfizer) discovered that the pyrazole core, when appropriately substituted, could lead to potent and selective COX-2 inhibitors.[19] The key to Celecoxib's selectivity is its polar sulfonamide side chain, which binds to a hydrophilic side pocket present in the active site of the COX-2 enzyme but absent in COX-1.[17][18][20] This structural difference allows Celecoxib to preferentially inhibit the inflammatory enzyme.[18][20] Approved in 1999, Celecoxib became one of the most prescribed drugs for inflammatory diseases like arthritis.[21]

Data Presentation: Comparative COX Inhibition

The selectivity of COX-2 inhibitors is quantified by comparing their 50% inhibitory concentrations (IC₅₀) against each enzyme isoform. A higher COX-1/COX-2 IC₅₀ ratio indicates greater selectivity for COX-2.

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 15 | 0.04 | 375 |

| Rofecoxib | >1000 | 0.018 | >55,000 |

| Ibuprofen | 18 | 35 | 0.51 |

| Naproxen | 6 | 10 | 0.6 |

| (Data are representative and compiled from various pharmacological studies for comparative purposes.) |

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the IC₅₀ values of a test compound (e.g., a novel pyrazole derivative) for COX-1 and COX-2 enzymes.

Principle: This assay measures the enzymatic conversion of arachidonic acid to prostaglandin E₂ (PGE₂) by recombinant human COX-1 or COX-2. The amount of PGE₂ produced is quantified by Enzyme-Linked Immunosorbent Assay (ELISA). Inhibition is measured by the reduction in PGE₂ production in the presence of the test compound.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound stock solution (in DMSO)

-

Assay buffer (e.g., Tris-HCl)

-

PGE₂ ELISA kit

-

96-well microplates

Methodology:

-

Compound Preparation: Perform serial dilutions of the test compound in DMSO to create a range of concentrations. Further dilute these into the assay buffer.

-

Enzyme Reaction Setup: In a 96-well plate, add the assay buffer, the appropriate enzyme (COX-1 or COX-2), and the diluted test compound (or vehicle control - DMSO).

-

Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the compound to bind to the enzyme.

-

Initiation of Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

-

Reaction Incubation: Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Termination: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

-

PGE₂ Quantification: Dilute the reaction mixture and use a commercial PGE₂ ELISA kit to quantify the amount of prostaglandin produced, following the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition versus the log of the test compound concentration. Use non-linear regression analysis to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

Chapter 3: A Scaffold for Kinase Inhibition in Oncology

The turn of the 21st century saw the rise of targeted cancer therapy, with protein kinase inhibitors (PKIs) at the forefront.[22] Protein kinases are crucial regulators of cell signaling, and their aberrant activation is a hallmark of many cancers.[23] The pyrazole scaffold quickly emerged as a privileged structure in the design of PKIs.[23][24] Its ability to form key hydrogen bonds and participate in van der Waals interactions within the ATP-binding pocket of kinases makes it an ideal framework for designing potent and selective inhibitors.[24]

Numerous FDA-approved kinase inhibitors feature a pyrazole core.[23]

-

Crizotinib (Xalkori®) is an inhibitor of ALK and ROS1 kinases, used to treat certain types of non-small cell lung cancer.[21][25]

-

Ruxolitinib (Jakafi®) targets Janus kinases (JAK1 and JAK2) and is used for myelofibrosis and other myeloproliferative neoplasms.[21][23]

-

Erdafitinib (Balversa™) is an FGFR kinase inhibitor approved for metastatic urothelial cancer.[21]

The design strategy often involves using the pyrazole ring as a stable, synthetically accessible core from which various substituents can be appended to target the specific amino acid residues of a given kinase, thereby achieving selectivity.[23][24]

Data Presentation: FDA-Approved Pyrazole-Based Kinase Inhibitors

| Drug Name (Brand) | Pyrazole Core Type | Primary Kinase Target(s) | Approved Indication (Example) |

| Crizotinib (Xalkori®) | Disubstituted Pyrazole | ALK, ROS1, MET | Non-Small Cell Lung Cancer[21] |

| Ruxolitinib (Jakafi®) | Disubstituted Pyrazole | JAK1, JAK2 | Myelofibrosis[21] |

| Erdafitinib (Balversa™) | N-methyl Pyrazole | FGFR1-4 | Urothelial Carcinoma[21] |

| Baricitinib (Olumiant™) | Disubstituted Pyrazole | JAK1, JAK2 | Rheumatoid Arthritis[21] |

| Encorafenib (Braftovi®) | Pyrazole Amide | BRAF V600E | Melanoma |

| Avapritinib (Ayvakit®) | Pyrazole | KIT, PDGFRA | Gastrointestinal Stromal Tumor |

Chapter 4: Broadening the Spectrum - Anti-Infectives and Beyond

The pharmacological utility of the pyrazole scaffold is not limited to inflammation and oncology. Researchers have successfully developed pyrazole-based compounds with a wide range of other biological activities.

-

Anti-Infective Agents: Numerous pyrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[26][27][28][29][30] They often function by inhibiting essential microbial enzymes or disrupting cell wall synthesis. The versatility of substitution on the pyrazole ring allows for the optimization of activity against specific pathogens, including drug-resistant strains.[26][27]

-

CNS-Targeted Agents: The pyrazole structure has been incorporated into drugs targeting the central nervous system. A notable example is Rimonabant, a selective CB1 cannabinoid receptor antagonist, which was developed as an anti-obesity drug.[4][5] Although later withdrawn due to psychiatric side effects, its development showcased the potential of pyrazoles to modulate CNS targets.[4][5] Structure-activity relationship (SAR) studies on these compounds have provided deep insights into the requirements for potent receptor antagonism, highlighting the importance of specific substituents at the 1, 3, and 5-positions of the pyrazole ring.[31][32]

Conclusion

From its synthesis by Ludwig Knorr in 1883, the pyrazole ring has traversed a remarkable path, evolving from the core of one of the first synthetic medicines to a privileged scaffold in modern drug discovery.[8][10] Its journey through the development of analgesics, revolutionary anti-inflammatory agents like Celecoxib, and a multitude of targeted cancer therapies demonstrates its profound impact on human health.[6][21] The synthetic tractability and versatile binding capabilities of the pyrazole ensure that it will remain a vital tool for medicinal chemists, continuing to fuel the discovery of new and improved therapies for the foreseeable future.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. books.rsc.org [books.rsc.org]

- 10. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. researchgate.net [researchgate.net]

- 13. Antipyrine: Clinical Applications in Headache Treatment and its Pharmacokinetic Characteristics_Chemicalbook [chemicalbook.com]

- 14. What is Antipyrine used for? [synapse.patsnap.com]

- 15. nbinno.com [nbinno.com]

- 16. Phenazone - Wikipedia [en.wikipedia.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Celecoxib - Wikipedia [en.wikipedia.org]

- 19. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 20. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 21. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 23. mdpi.com [mdpi.com]

- 24. From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 29. meddocsonline.org [meddocsonline.org]

- 30. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives [mdpi.com]

- 31. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate (CAS: 192701-83-0)

A Keystone Scaffold for Modern Drug Discovery

Introduction: The Significance of the Pyrazole Core

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of therapeutic agents across a wide array of disease areas. From blockbuster anti-inflammatory drugs to cutting-edge oncology treatments, the pyrazole moiety has consistently demonstrated its versatility and value in drug discovery.[1] This guide provides a comprehensive technical overview of a specific and promising derivative: methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate.

This compound, identified by the CAS number 192701-83-0, merges the foundational pyrazole core with a methoxy-substituted phenyl ring and a methyl carboxylate group. These additions are not arbitrary; they are deliberate chemical modifications designed to modulate the molecule's physicochemical properties and its interaction with biological targets. The 4-methoxyphenyl group, in particular, is a common feature in pharmacologically active compounds, often influencing properties like metabolic stability and receptor binding.

This document will serve as an in-depth resource for researchers, scientists, and drug development professionals. It will detail the synthesis, characterization, and known biological context of this compound, providing both the theoretical underpinnings and practical insights necessary to leverage this molecule in a research and development setting.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in drug discovery. These properties govern its solubility, stability, and ability to be formulated, as well as influencing its pharmacokinetic profile.

| Property | Value | Source |

| CAS Number | 192701-83-0 | Internal Data |

| Molecular Formula | C₁₂H₁₂N₂O₃ | [2] |

| Molecular Weight | 232.24 g/mol | [2] |

| IUPAC Name | This compound | Internal Data |

digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=500, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; N1 [label="N"]; N2 [label="NH"]; C4 [label="C"]; C5 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; CH3_ester [label="CH3"]; C_aryl_1 [label="C"]; C_aryl_2 [label="CH"]; C_aryl_3 [label="CH"]; C_aryl_4 [label="C"]; C_aryl_5 [label="CH"]; C_aryl_6 [label="CH"]; O_methoxy [label="O", fontcolor="#EA4335"]; CH3_methoxy [label="CH3"];

// Define positions for aclear2D structure C1 [pos="0,0!"]; N1 [pos="0.87,-0.5!"]; N2 [pos="0.87,0.5!"]; C2 [pos="0,1!"]; C3 [pos="-0.87,0.5!"];

C4 [pos="-0.87,2!"]; O1 [pos="-0.3,2.8!"]; O2 [pos="-1.9,2!"]; CH3_ester [pos="-2.8,2.8!"];

C_aryl_1 [pos="-2.1,0.5!"]; C_aryl_2 [pos="-2.8,1.5!"]; C_aryl_3 [pos="-4.1,1.5!"]; C_aryl_4 [pos="-4.8,0.5!"]; C_aryl_5 [pos="-4.1,-0.5!"]; C_aryl_6 [pos="-2.8,-0.5!"]; O_methoxy [pos="-6.1,0.5!"]; CH3_methoxy [pos="-6.8,1.5!"];

// Draw bonds C1 -- N1; N1 -- N2; N2 -- C2; C2 -- C3; C3 -- C1; C2 -- C4; C4 -- O1 [label="="]; C4 -- O2; O2 -- CH3_ester; C3 -- C_aryl_1; C_aryl_1 -- C_aryl_2; C_aryl_2 -- C_aryl_3; C_aryl_3 -- C_aryl_4; C_aryl_4 -- C_aryl_5; C_aryl_5 -- C_aryl_6; C_aryl_6 -- C_aryl_1; C_aryl_4 -- O_methoxy; O_methoxy -- CH3_methoxy;

// Double bonds in pyrazole ring edge [style=double]; C1 -- C3; N1 -- N2; C2 -- N2; C_aryl_1 -- C_aryl_2; C_aryl_3 -- C_aryl_4; C_aryl_5 -- C_aryl_6; }

Figure 1: Chemical structure of this compound.

Synthesis Methodology: A Field-Proven Protocol

The construction of the pyrazole ring is a well-established transformation in organic synthesis. The most common and reliable method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of this compound, the key precursors are methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate and hydrazine.

The rationale for this approach lies in the inherent reactivity of the 1,3-dicarbonyl system. The two carbonyl groups are susceptible to nucleophilic attack by the two nitrogen atoms of hydrazine, leading to a cyclization reaction that, after dehydration, forms the stable aromatic pyrazole ring.

Figure 2: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol:

The following protocol is a representative procedure for the synthesis of this compound.

Step 1: Synthesis of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (Precursor)

The precursor, methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, is a critical starting material.[3][4] It can be prepared via a Claisen condensation reaction between methyl acetate and 4-methoxyacetophenone in the presence of a strong base like sodium methoxide.

Step 2: Cyclization to form this compound

-

Reaction Setup: To a solution of methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1-1.2 equivalents).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Causality Behind Experimental Choices:

-

Solvent: Ethanol and acetic acid are commonly used solvents as they are polar enough to dissolve the reactants and facilitate the reaction, while also being relatively easy to remove post-reaction.

-

Hydrazine Hydrate: This is the most common and commercially available source of hydrazine for this type of cyclization.

-

Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and subsequent dehydration steps, ensuring a reasonable reaction rate.

-

Purification: Recrystallization is an effective method for purifying solid products, while column chromatography offers a more rigorous purification for removing any potential regioisomeric byproducts or unreacted starting materials.

Spectroscopic Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the methoxyphenyl group, the pyrazole ring proton, the methoxy protons, and the methyl ester protons. The chemical shifts and coupling constants will be characteristic of the specific electronic environment of each proton. |

| ¹³C NMR | Resonances for all 12 carbon atoms in the molecule, including the carbonyl carbons of the ester, the carbons of the pyrazole and phenyl rings, and the methyl carbons of the methoxy and ester groups. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (of the pyrazole ring), C=O stretching (of the ester), C=N and C=C stretching (of the aromatic rings), and C-O stretching (of the ether and ester groups). |

| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight of the compound (232.24 g/mol ), along with a characteristic fragmentation pattern. |

Note: While specific spectral data for this exact compound is not widely published in readily accessible literature, the expected data is based on the analysis of closely related pyrazole carboxylate derivatives and fundamental principles of spectroscopic interpretation.[5][6]

Biological Activity and Therapeutic Potential

The pyrazole scaffold is a well-established pharmacophore with a broad range of biological activities. Numerous pyrazole derivatives have been investigated and developed as potent anticancer and anti-inflammatory agents.[1][7]

Potential as an Anticancer Agent

The structural motifs present in this compound suggest its potential as an anticancer agent. Research on related pyrazole derivatives has shown that they can exert their anticancer effects through various mechanisms of action, including:

-

Kinase Inhibition: Many pyrazole-containing compounds have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, VEGFR, and CDKs.[7]

-

Tubulin Polymerization Inhibition: Some pyrazole derivatives have been shown to interfere with the dynamics of microtubule assembly, leading to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: The pyrazole scaffold can be incorporated into molecules that trigger programmed cell death in cancer cells through various signaling pathways.

Figure 3: Potential anticancer mechanisms of action for pyrazole derivatives.

While specific in-vitro data for this compound is not extensively reported in the public domain, its structural similarity to other biologically active pyrazoles makes it a compelling candidate for screening in various cancer cell lines.

Potential as an Anti-inflammatory Agent

The discovery of celecoxib, a selective COX-2 inhibitor containing a pyrazole core, revolutionized the treatment of inflammation. This has spurred extensive research into other pyrazole derivatives as potential anti-inflammatory agents. The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. It is plausible that this compound could also exhibit anti-inflammatory properties, and further investigation in this area is warranted.

Applications in Drug Discovery and Research

This compound serves as a valuable building block and a potential lead compound in several areas of drug discovery and chemical biology research:

-

Fragment-Based Drug Discovery (FBDD): Its relatively small size and well-defined chemical features make it an ideal fragment for screening against various biological targets.

-

Lead Optimization: The pyrazole, methoxyphenyl, and carboxylate moieties can be systematically modified to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.

-

Chemical Probe Development: With appropriate modifications, this compound could be developed into a chemical probe to study the function of specific proteins or pathways.

-

Combinatorial Chemistry: The pyrazole core is amenable to combinatorial synthesis, allowing for the rapid generation of libraries of related compounds for high-throughput screening.

Conclusion

This compound is a molecule of significant interest, situated at the intersection of a privileged chemical scaffold and promising therapeutic potential. While specific biological data for this compound remains to be fully elucidated in publicly accessible literature, the wealth of information on related pyrazole derivatives provides a strong rationale for its further investigation as a potential anticancer or anti-inflammatory agent. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering a solid foundation for researchers and drug development professionals to explore the full potential of this intriguing molecule. The self-validating nature of the synthesis protocols and the established biological relevance of the pyrazole core underscore the trustworthiness and authoritative grounding of the information presented herein.

References

- 1. researchgate.net [researchgate.net]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 4. jk-sci.com [jk-sci.com]

- 5. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]

- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate

Introduction

In the landscape of medicinal chemistry and drug discovery, pyrazole derivatives represent a cornerstone scaffold, renowned for their diverse and potent biological activities.[1][2] These five-membered heterocyclic compounds are integral to numerous therapeutic agents, demonstrating applications ranging from anti-inflammatory to antimicrobial and anti-cancer treatments.[2][3] Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate is a compound of significant interest within this class, featuring a synthetically versatile ester functional group and a methoxyphenyl substituent, which can influence its physicochemical properties and biological interactions.

This technical guide provides an in-depth analysis of the core physicochemical characteristics of this compound, focusing on its solubility and chemical stability. Understanding these parameters is a non-negotiable prerequisite for successful drug development, as they profoundly impact formulation design, bioavailability, manufacturing processes, and shelf-life.[4][5] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and validated, practical protocols for empirical assessment.

Core Physicochemical Properties

A foundational understanding begins with the compound's basic molecular and physical characteristics. These properties are critical for all subsequent experimental design and data interpretation.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₃ | |

| Molecular Weight | 232.24 g/mol | |

| CAS Number | 192701-83-0 | |

| Appearance | Solid | |

| InChI Key | FJNMXQMHEIWMQI-UHFFFAOYSA-N | |

| SMILES | COc1ccc(cc1)-c2cc([nH]n2)C(=O)OC |

Solubility Profile: A Predictive and Experimental Approach

Solubility is a critical determinant of a drug candidate's fate, influencing everything from in vitro assay performance to in vivo absorption.[5] The solubility of this compound is governed by the interplay of its structural components.

Theoretical Considerations

The molecular structure suggests a compound with moderate polarity. Key factors influencing its solubility include:

-

Pyrazole Ring : The heterocyclic pyrazole core can participate in hydrogen bonding, which may enhance solubility in polar solvents.[6][7]

-

Methoxyphenyl Group : This substituent adds a degree of lipophilicity, potentially increasing solubility in organic solvents while decreasing aqueous solubility.[6]

-

Methyl Ester Group : The ester functional group can act as a hydrogen bond acceptor, contributing to solubility in polar protic solvents.

-

Crystal Lattice Energy : As with many solid compounds, strong intermolecular forces (e.g., hydrogen bonding, π-π stacking) within the crystal lattice can present a significant energy barrier that must be overcome by the solvent, thereby reducing solubility.[6]

Based on these features, the compound is expected to exhibit limited solubility in water and higher solubility in common organic solvents like DMSO, methanol, and ethanol.[8]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility, providing the most accurate measure of a compound's intrinsic solubility in a given medium.[9]

Causality Behind Experimental Choices:

-

Excess Solid : Using an excess of the compound ensures that the solution reaches saturation, a prerequisite for measuring equilibrium solubility.

-

Prolonged Agitation : Agitation for 24-48 hours is necessary to allow the system to overcome kinetic barriers and reach a true thermodynamic equilibrium between the dissolved and solid states.[9]

-

Temperature Control : Solubility is temperature-dependent; therefore, maintaining a constant temperature (e.g., 25°C or 37°C) is crucial for reproducibility.[8]

-

Phase Separation : Filtration or centrifugation is required to separate the undissolved solid from the saturated supernatant without causing precipitation or underestimation due to filter adsorption.[10]

Step-by-Step Protocol:

-

Preparation : Add an excess amount of this compound (e.g., 5-10 mg) to a known volume (e.g., 1-2 mL) of the selected solvent (e.g., water, PBS pH 7.4, 0.1 N HCl, methanol, acetonitrile, DMSO) in a glass vial.

-

Equilibration : Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation : After incubation, allow the vials to stand briefly for large particles to settle. Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a 0.22 µm filter (e.g., PVDF or PTFE, selected for low compound binding) into a clean vial.

-

Quantification : Dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically a stability-indicating HPLC-UV method.

-

Calculation : Calculate the solubility in µg/mL or mg/mL based on the measured concentration and the dilution factor.

Data Presentation: Solubility Summary

The results from the shake-flask experiment should be compiled into a clear, comparative table.

| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) |

| Deionized Water | 25 | (Experimental Value) |

| 0.1 M HCl (pH ~1.2) | 37 | (Experimental Value) |

| Phosphate-Buffered Saline (pH 7.4) | 37 | (Experimental Value) |

| Methanol | 25 | (Experimental Value) |

| Ethanol | 25 | (Experimental Value) |

| Acetonitrile | 25 | (Experimental Value) |

| Dimethyl Sulfoxide (DMSO) | 25 | (Experimental Value) |

Visualization: Equilibrium Solubility Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile and Degradation Pathways

Assessing the intrinsic stability of a compound is a regulatory requirement and is fundamental to ensuring its safety, quality, and efficacy.[11] Forced degradation studies are performed under conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[12][13]

Experimental Protocol: Forced Degradation Study

This protocol is designed to expose the compound to hydrolytic, oxidative, thermal, and photolytic stress to understand its liabilities.[4][14]

Causality Behind Experimental Choices:

-

Stress Conditions : The chosen conditions (acid, base, oxidant, heat, light) represent common chemical stresses a drug substance might encounter during its lifecycle.[11][14]

-

Degradation Target : Aiming for 5-20% degradation is a standard industry practice.[12][14] It provides sufficient quantities of degradants for detection and characterization without completely destroying the parent compound, which is necessary for demonstrating the specificity of the analytical method.[12]

-

Control Samples : Unstressed and blank samples are crucial for distinguishing degradation products from formulation excipients or artifacts of the stress condition itself.

Step-by-Step Protocol:

-

Stock Solution Preparation : Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Hydrolytic Stress :

-

Acidic: Mix the stock solution with 0.1 M HCl.

-

Basic: Mix the stock solution with 0.1 M NaOH.

-

Neutral: Mix the stock solution with deionized water.

-

Incubate all solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours). After incubation, cool the samples and neutralize the acidic and basic solutions before analysis.

-

-

Oxidative Stress : Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the sample at room temperature, protected from light, for a defined period.

-

Thermal Stress : Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a set duration (e.g., 7 days). Also, subject a solution of the compound to thermal stress.

-

Photolytic Stress : Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[14] A control sample should be wrapped in aluminum foil to protect it from light.

-

Sample Analysis : Analyze all stressed, control, and blank samples using a validated, stability-indicating HPLC method with a photodiode array (PDA) detector to assess peak purity and identify new peaks corresponding to degradation products.

Visualization: Forced Degradation Study Workflow

Caption: Workflow for a Forced Degradation Study.

Potential Degradation Pathways

The structure of this compound contains several functional groups susceptible to degradation under stress conditions.

-

Ester Hydrolysis : The methyl ester at the C5 position is the most probable site for hydrolysis.

-

Acid-Catalyzed Hydrolysis : Under acidic conditions, the ester will likely hydrolyze to form the corresponding carboxylic acid: 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid .

-

Base-Catalyzed Saponification : Under basic conditions, the ester will be saponified to the carboxylate salt, which upon acidic workup or neutralization will yield the same carboxylic acid.

-

-

Ether Cleavage : The methoxy group on the phenyl ring is generally stable but can be cleaved under harsh acidic conditions and high temperatures, though this is less likely than ester hydrolysis.

-

Oxidative Degradation : The pyrazole ring is generally resistant to oxidation, but N-oxidation at one of the nitrogen atoms is a potential pathway. The electron-rich methoxyphenyl ring could also be susceptible to oxidation, potentially forming hydroxylated or quinone-like structures.

Visualization: Potential Degradation Pathways

Caption: Potential Degradation Pathways of the Target Compound.

Conclusion

This guide outlines the critical importance of evaluating the solubility and stability of this compound for its advancement as a potential drug candidate. The provided protocols for equilibrium solubility determination and forced degradation studies offer a robust framework for obtaining essential physicochemical data. The primary anticipated degradation pathway is the hydrolysis of the methyl ester to its corresponding carboxylic acid, a liability that must be quantified to establish appropriate storage conditions and shelf-life. Empirical data generated using these methodologies will empower researchers to make informed decisions in formulation development, ensuring the quality, safety, and efficacy of future therapeutic applications.

References

- 1. jpsbr.org [jpsbr.org]

- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 3. mdpi.com [mdpi.com]

- 4. veeprho.com [veeprho.com]

- 5. Solubility Test | AxisPharm [axispharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. apicule.com [apicule.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-Depth Technical Guide to Investigating the Therapeutic Potential of Methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate

Foreword: Unlocking the Potential of a Privileged Scaffold

The pyrazole nucleus is a cornerstone of medicinal chemistry, a "privileged scaffold" that has given rise to a multitude of therapeutic agents with a broad spectrum of pharmacological activities.[1][2][3] From the anti-inflammatory celecoxib to various anticancer agents, the versatility of the pyrazole ring system is well-documented.[4][5] This guide focuses on a specific, promising derivative: methyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate . Our objective is to provide a comprehensive roadmap for researchers and drug development professionals to systematically explore and validate the therapeutic targets of this compound. This document is structured not as a rigid protocol, but as a logical progression of scientific inquiry, from initial in silico assessments to rigorous experimental validation in key therapeutic areas.